2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid
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Overview
Description
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid is a fluorinated organic compound that features a unique combination of a pyridine ring, a thiazole ring, and multiple fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms imparts unique chemical and physical properties, such as increased metabolic stability and lipophilicity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a suitable thioamide and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Coupling Reagents: EDC, HOPO.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.
Scientific Research Applications
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its metabolic stability and ability to interact with biological targets.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its unique chemical properties.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluoropyridine: A fluorinated pyridine with similar properties but different applications.
Trifluoromethylthiazole: A thiazole derivative with applications in medicinal chemistry.
Fluorinated Acetic Acids: Compounds with similar acetic acid moieties but different substituents.
Uniqueness
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid is unique due to its combination of a pyridine ring, a thiazole ring, and multiple fluorine atoms. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H5F5N2O2S |
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Molecular Weight |
324.23 g/mol |
IUPAC Name |
2,2-difluoro-2-[6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C11H5F5N2O2S/c12-10(13,9(19)20)7-3-1-2-5(17-7)6-4-21-8(18-6)11(14,15)16/h1-4H,(H,19,20) |
InChI Key |
ANPZQCGVZXSBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(C(=O)O)(F)F)C2=CSC(=N2)C(F)(F)F |
Origin of Product |
United States |
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